molecular formula C17H19NO2 B261448 N-benzyl-2-(3-methylphenoxy)propanamide

N-benzyl-2-(3-methylphenoxy)propanamide

Cat. No. B261448
M. Wt: 269.34 g/mol
InChI Key: ADDINUHCMMUVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NBMPR is a white crystalline powder that was first synthesized in the 1970s by researchers at the University of Michigan. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. NBMPR has been used extensively in scientific research to study the role of nucleoside transporters in various physiological processes.

Mechanism of Action

NBMPR inhibits nucleoside transporters by binding to a specific site on the transporter protein. This prevents the uptake of nucleosides into cells, which can have a wide range of effects on cellular processes. The mechanism of action of NBMPR is complex and involves multiple steps, including the binding of the inhibitor to the transporter protein, the formation of a complex between the inhibitor and the transporter, and the inhibition of nucleoside uptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBMPR depend on the specific cell type and physiological process being studied. In cancer cells, NBMPR has been shown to inhibit nucleoside uptake and to enhance the efficacy of chemotherapy drugs. In neurons, NBMPR has been shown to modulate synaptic transmission and plasticity. In virology, NBMPR has been shown to inhibit the replication of viruses that depend on nucleoside transporters for their survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBMPR in lab experiments is its potency as an inhibitor of nucleoside transporters. This allows researchers to study the effects of nucleoside transporters on cellular processes with a high degree of specificity. However, NBMPR also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many future directions for research on NBMPR and nucleoside transporters. One area of interest is the development of new inhibitors that are more potent and selective than NBMPR. Another area of interest is the study of the role of nucleoside transporters in other physiological processes, such as inflammation and immune function. Finally, there is a need for more research on the potential therapeutic applications of nucleoside transporter inhibitors, particularly in the treatment of cancer and viral infections.
In conclusion, NBMPR is a synthetic compound that has been widely used in scientific research to study the role of nucleoside transporters in various physiological processes. It is a potent inhibitor of nucleoside transporters and has been shown to have a wide range of effects on cellular processes. Although NBMPR has some limitations, it remains an important tool for researchers studying nucleoside transporters and their role in health and disease.

Synthesis Methods

The synthesis of NBMPR involves several steps, including the reaction of benzylamine with 3-methylphenol to form N-benzyl-3-methylphenylamine. This intermediate is then reacted with propanoyl chloride to produce NBMPR. The yield of NBMPR can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

NBMPR has been used in a wide range of scientific research applications, including cancer research, neuroscience, and virology. It has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. In neuroscience, NBMPR has been used to study the role of nucleoside transporters in synaptic transmission and plasticity. In virology, NBMPR has been used to study the replication of viruses that depend on nucleoside transporters for their survival.

properties

Product Name

N-benzyl-2-(3-methylphenoxy)propanamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-benzyl-2-(3-methylphenoxy)propanamide

InChI

InChI=1S/C17H19NO2/c1-13-7-6-10-16(11-13)20-14(2)17(19)18-12-15-8-4-3-5-9-15/h3-11,14H,12H2,1-2H3,(H,18,19)

InChI Key

ADDINUHCMMUVGF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.